Cas no 1247640-40-9 ((butan-2-yl)(3-chloro-4-fluorophenyl)methylamine)

(Butan-2-yl)(3-chloro-4-fluorophenyl)methylamine is a chiral amine derivative featuring a substituted phenyl ring with chloro and fluoro substituents, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both halogen atoms contributes to increased reactivity in electrophilic substitution and cross-coupling reactions, while the butan-2-yl group introduces steric and electronic modulation for selective transformations. This compound may serve as a versatile precursor for bioactive molecules, particularly in the development of CNS-active agents or antimicrobial compounds due to its structural resemblance to pharmacologically relevant scaffolds. Its chiral center also allows for enantioselective applications in asymmetric synthesis. Proper handling under inert conditions is recommended due to potential sensitivity.
(butan-2-yl)(3-chloro-4-fluorophenyl)methylamine structure
1247640-40-9 structure
Product Name:(butan-2-yl)(3-chloro-4-fluorophenyl)methylamine
CAS No:1247640-40-9
MF:C11H15ClFN
MW:215.694905519485
CID:5177544
PubChem ID:62538922
Update Time:2025-10-17

(butan-2-yl)(3-chloro-4-fluorophenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (Butan-2-yl)[(3-chloro-4-fluorophenyl)methyl]amine
    • Benzenemethanamine, 3-chloro-4-fluoro-N-(1-methylpropyl)-
    • (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine
    • Inchi: 1S/C11H15ClFN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3
    • InChI Key: OPIGOCVVSYZCPV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CNC(C)CC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 165
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12

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Additional information on (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine

Introduction to (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine and Its Applications in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine, with the CAS number 1247640-40-9, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its butan-2-yl and 3-chloro-4-fluorophenylmethylamine moieties, exhibits promising characteristics that make it a valuable candidate for further research and development.

The molecular structure of (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine encompasses a combination of aliphatic and aromatic regions, which contribute to its diverse chemical interactions. The butan-2-yl group provides a flexible alkyl chain that can influence the compound's solubility and metabolic stability, while the 3-chloro-4-fluorophenyl moiety introduces electronic and steric effects that are crucial for binding affinity and selectivity. These features make the compound an intriguing subject for studying its pharmacological properties.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various biological pathways. The structural motifs present in (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine align well with several key pharmacophores recognized in drug discovery. For instance, the chloro and fluoro substituents on the aromatic ring are known to enhance binding interactions with biological targets, making this compound a potential lead for designing novel therapeutics. Current research is exploring its efficacy in modulating enzymes and receptors involved in inflammatory and neurological disorders.

One of the most exciting aspects of (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine is its versatility in synthetic chemistry. The presence of both aliphatic and aromatic components allows for diverse functionalization strategies, enabling chemists to modify its structure and optimize its pharmacokinetic properties. Recent studies have demonstrated successful derivatization of this compound to produce analogs with enhanced potency and reduced toxicity. These findings highlight the compound's potential as a scaffold for future drug development.

The field of computational chemistry has also played a crucial role in understanding the behavior of (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine. Advanced molecular modeling techniques have been employed to predict its interactions with biological targets, providing valuable insights into its mechanism of action. These simulations have helped researchers identify key binding sites and optimize the compound's design for better therapeutic efficacy. The integration of experimental data with computational predictions has been instrumental in advancing our understanding of this compound's potential applications.

Another area where (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine shows promise is in the development of probes for biochemical assays. Its unique structural features make it an excellent candidate for designing tools that can selectively interact with specific biological molecules. Such probes are invaluable for studying enzyme function, protein-protein interactions, and other cellular processes. Researchers are currently exploring its use as a fluorescent label or affinity reagent in high-throughput screening campaigns to identify new drug candidates.

The synthesis of (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine presents both challenges and opportunities for synthetic chemists. While the availability of starting materials and established synthetic routes makes it accessible, optimizing yield and purity remains a key focus. Recent advancements in catalytic methods have enabled more efficient production processes, reducing the environmental impact and cost associated with its synthesis. These improvements are crucial for scaling up production and making this compound more widely available for research purposes.

In conclusion, (butan-2-yl)(3-chloro-4-fluorophenyl)methylamine represents a fascinating chemical entity with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility in synthetic chemistry, make it an attractive candidate for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing innovative treatment strategies.

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